molecular formula C17H20ClN3O2S B7477409 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one

7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one

Katalognummer B7477409
Molekulargewicht: 365.9 g/mol
InChI-Schlüssel: HWRDSHXLUAMESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK). ITK is a key regulator of T-cell activation and differentiation, making it an attractive target for the treatment of autoimmune diseases and cancer.

Wirkmechanismus

The mechanism of action of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one involves the inhibition of ITK, a PTK that is predominantly expressed in T-cells. ITK plays a critical role in T-cell activation and differentiation by regulating the signaling pathways downstream of the T-cell receptor. By inhibiting ITK, this compound reduces T-cell activation and cytokine production, leading to reduced inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on ITK activity, with an IC50 value of 0.5 nM. In addition to its effects on T-cells, this compound has also been shown to inhibit the activity of other PTKs, including BTK, JAK3, and SYK. However, the potency of this compound against these targets is much lower than its potency against ITK.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one is its selectivity for ITK, which allows for the specific targeting of T-cell activation pathways. This makes it an attractive candidate for the treatment of autoimmune diseases and cancer, which are characterized by dysregulated T-cell activation. However, the potency of this compound against other PTKs may limit its clinical utility, as off-target effects could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the development of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one and related compounds. One area of interest is the optimization of the pharmacokinetic properties of this compound, such as its half-life and distribution in the body. Another area of interest is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Finally, the identification of new targets for ITK inhibitors could lead to the development of more potent and selective compounds with improved therapeutic potential.

Synthesemethoden

The synthesis of 7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one involves several steps, starting from commercially available starting materials. The key step involves the coupling of a pyrrolidine derivative with a quinazolinone derivative, followed by the introduction of a chloro group and a thiol group. The final product is obtained after purification and characterization by various analytical techniques.

Wissenschaftliche Forschungsanwendungen

7-Chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro studies have shown that this compound inhibits ITK activity in T-cells, leading to reduced T-cell activation and cytokine production. In vivo studies have demonstrated that this compound is effective in reducing disease severity in models of multiple sclerosis, rheumatoid arthritis, and lupus.

Eigenschaften

IUPAC Name

7-chloro-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-11(2)21-16(23)13-6-5-12(18)9-14(13)19-17(21)24-10-15(22)20-7-3-4-8-20/h5-6,9,11H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRDSHXLUAMESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.